molecular formula C19H14ClN3OS B11130661 N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide

N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide

Cat. No.: B11130661
M. Wt: 367.9 g/mol
InChI Key: VIFHSAFVQQSQLX-UHFFFAOYSA-N
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Description

N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a chloro-substituted imidazo[1,2-a]pyridine core, a thiophene ring, and a benzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature. The reaction conditions usually involve the use of a solvent-free environment and microwave irradiation to accelerate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multicomponent reactions, which allow for the efficient synthesis of the target product in a single synthetic stage . This approach minimizes the need for multiple purification steps and reduces the overall production cost.

Chemical Reactions Analysis

Types of Reactions

N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the imidazo[1,2-a]pyridine core can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by binding to receptor sites, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide is unique due to the presence of the thiophene ring and the chloro-substituted imidazo[1,2-a]pyridine core. These structural features confer distinct electronic and steric properties, which can influence its biological activity and make it a valuable compound for various research applications.

Properties

Molecular Formula

C19H14ClN3OS

Molecular Weight

367.9 g/mol

IUPAC Name

N-(6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-4-methylbenzamide

InChI

InChI=1S/C19H14ClN3OS/c1-12-4-6-13(7-5-12)19(24)22-18-17(15-3-2-10-25-15)21-16-9-8-14(20)11-23(16)18/h2-11H,1H3,(H,22,24)

InChI Key

VIFHSAFVQQSQLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CS4

Origin of Product

United States

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